(2S,4R)-4-(dimethylamino)pyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
(2S,4R)-4-(dimethylamino)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields of science. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is known for its unique stereochemistry and functional groups that make it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-(dimethylamino)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the ring contraction of piperidine derivatives.
Introduction of Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide as a reagent.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the above synthetic routes to achieve higher yields and purity. This includes the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-(dimethylamino)pyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: N-oxides
Reduction: Alcohol derivatives
Substitution: Various N-substituted pyrrolidine derivatives
Scientific Research Applications
(2S,4R)-4-(dimethylamino)pyrrolidine-2-carboxylic acid hydrochloride has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(dimethylamino)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-4-(methylamino)pyrrolidine-2-carboxylic acid hydrochloride
- (2S,4R)-4-(ethylamino)pyrrolidine-2-carboxylic acid hydrochloride
- (2S,4R)-4-(dimethylamino)pyrrolidine-2-carboxylic acid
Uniqueness
The unique combination of the dimethylamino group and the specific stereochemistry of (2S,4R)-4-(dimethylamino)pyrrolidine-2-carboxylic acid hydrochloride distinguishes it from other similar compounds. This unique structure imparts specific reactivity and biological activity, making it a valuable compound in various applications.
Properties
CAS No. |
1609388-50-2 |
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Molecular Formula |
C7H15ClN2O2 |
Molecular Weight |
194.66 g/mol |
IUPAC Name |
(2S,4R)-4-(dimethylamino)pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-9(2)5-3-6(7(10)11)8-4-5;/h5-6,8H,3-4H2,1-2H3,(H,10,11);1H/t5-,6+;/m1./s1 |
InChI Key |
XYWAWRNTTXUIFP-IBTYICNHSA-N |
Isomeric SMILES |
CN(C)[C@@H]1C[C@H](NC1)C(=O)O.Cl |
Canonical SMILES |
CN(C)C1CC(NC1)C(=O)O.Cl |
Origin of Product |
United States |
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